molecular formula C13H10O B7939680 1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE

1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE

Cat. No.: B7939680
M. Wt: 182.22 g/mol
InChI Key: LOWVNVYYWFTFII-UHFFFAOYSA-N
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Description

1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE is an organic compound with the molecular formula C13H10O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a prop-2-en-1-one group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between naphthaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the prop-2-en-1-one moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthylpropanol.

Scientific Research Applications

1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-YL)prop-2-EN-1-one
  • 1-(Naphthalen-2-YL)prop-2-EN-1-one
  • 1-(Naphthalen-3-YL)prop-2-EN-1-one

Uniqueness

This compound is unique due to the position of the prop-2-en-1-one group on the naphthalene ring, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and industrial applications compared to its analogs.

Properties

IUPAC Name

1-naphthalen-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWVNVYYWFTFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Vinyl-1-naphthylcarbinol (184 mg) was oxidized with pyridinium chlorochromate (214 mg).
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step Two

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